REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:13]I>C(Cl)(Cl)Cl.ClCCl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:3](=[O:12])[N:4]([CH3:13])[CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.0097 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.1964 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for 24 hours
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
the reaction kept at 40° C. for an additional 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography on silica gel (0 to 80% ethyl acetate in heptanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(N(C=C(C1)C(F)(F)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5297 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |